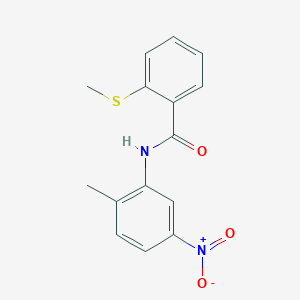![molecular formula C14H28N2 B4982352 N-(2-bicyclo[2.2.1]heptanyl)-N',N',2,2-tetramethylpropane-1,3-diamine](/img/structure/B4982352.png)
N-(2-bicyclo[2.2.1]heptanyl)-N',N',2,2-tetramethylpropane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bicyclo[2.2.1]heptanyl)-N’,N’,2,2-tetramethylpropane-1,3-diamine is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its rigid framework, which imparts distinct chemical and physical properties. The bicyclo[2.2.1]heptane moiety is a common structural motif in various bioactive molecules, making this compound of significant interest in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bicyclo[2.2.1]heptanyl)-N’,N’,2,2-tetramethylpropane-1,3-diamine typically involves multiple steps, starting from readily available precursors. One common approach is the [4 + 2] cycloaddition reaction, which allows for the construction of the bicyclo[2.2.1]heptane core under mild conditions . This reaction is often catalyzed by organocatalysts, which facilitate the formation of the desired product with high enantioselectivity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve scalable synthetic routes that prioritize efficiency and yield. Photochemical methods, such as [2 + 2] cycloaddition, are employed to generate the bicyclic core . These methods are advantageous due to their operational simplicity and the ability to produce large quantities of the compound.
Chemical Reactions Analysis
Types of Reactions: N-(2-bicyclo[2.2.1]heptanyl)-N’,N’,2,2-tetramethylpropane-1,3-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution. The rigid bicyclic structure influences the reactivity of the compound, often leading to regioselective and stereoselective outcomes.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(2-bicyclo[2.2.1]heptanyl)-N’,N’,2,2-tetramethylpropane-1,3-diamine has a wide range of applications in scientific research. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, its rigid structure makes it a valuable scaffold for drug design, particularly in the development of enzyme inhibitors and receptor antagonists . Industrially, the compound is used in the production of polymers and advanced materials due to its stability and unique properties.
Mechanism of Action
The mechanism by which N-(2-bicyclo[2.2.1]heptanyl)-N’,N’,2,2-tetramethylpropane-1,3-diamine exerts its effects is closely related to its molecular structure. The bicyclic core provides a rigid framework that can interact with specific molecular targets, such as enzymes or receptors. These interactions often involve hydrogen bonding, hydrophobic interactions, and steric effects, which collectively contribute to the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other bicyclo[2.2.1]heptane derivatives, such as N,N’-diarylsquaramides and bicyclo[2.2.1]heptane-1-carboxylates . These compounds share the bicyclic core but differ in their functional groups and overall reactivity.
Uniqueness: What sets N-(2-bicyclo[2.2.1]heptanyl)-N’,N’,2,2-tetramethylpropane-1,3-diamine apart is its specific combination of the bicyclic core with the tetramethylpropane-1,3-diamine moiety. This unique structure imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)-N',N',2,2-tetramethylpropane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2/c1-14(2,10-16(3)4)9-15-13-8-11-5-6-12(13)7-11/h11-13,15H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZHRBWQKUXXMKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC1CC2CCC1C2)CN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-chlorophenyl)methyl]-1-cyclohexylpyrrolidine-2,5-dione](/img/structure/B4982281.png)
![4-butoxy-N-[4-(butyrylamino)phenyl]benzamide](/img/structure/B4982282.png)
![(5Z)-5-(furan-2-ylmethylidene)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4982293.png)
![8-[4-(2-Chloro-6-nitrophenyl)piperazin-1-yl]-5-nitroquinoline](/img/structure/B4982301.png)

![4-ETHYL-1-(PROP-2-YN-1-YLTHIO)-4H-SPIRO[BENZO[H][1,2,4]TRIAZOLO[4,3-A]QUINAZOLINE-6,1'-CYCLOHEXAN]-5(7H)-ONE](/img/structure/B4982312.png)
![3-[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B4982317.png)
![N-{[2-(4-butylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-2-nitrobenzamide](/img/structure/B4982333.png)
![5-bromo-N-{2-(4-bromophenyl)-1-[(diethylamino)carbonyl]vinyl}-2-furamide](/img/structure/B4982334.png)

![1-[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}methanamine](/img/structure/B4982348.png)
![methyl N-[4-(1H-tetrazol-1-yl)benzoyl]glycinate](/img/structure/B4982359.png)
![N-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]-3-fluoro-N-(4-methoxybenzyl)benzamide](/img/structure/B4982369.png)
